4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
CAS No.:
Cat. No.: VC16406341
Molecular Formula: C6H9ClFN3O2
Molecular Weight: 209.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9ClFN3O2 |
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Molecular Weight | 209.60 g/mol |
IUPAC Name | 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H8FN3O2.ClH/c7-1-2-10-5(6(11)12)4(8)3-9-10;/h3H,1-2,8H2,(H,11,12);1H |
Standard InChI Key | TYUZFMBJQYNSDL-UHFFFAOYSA-N |
Canonical SMILES | C1=NN(C(=C1N)C(=O)O)CCF.Cl |
Introduction
Chemical Structure and Functional Significance
Core Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride, the ring is substituted at three positions:
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Position 2: A 2-fluoroethyl group (-CH2CH2F) introduces steric bulk and electronegativity, influencing the molecule’s lipophilicity and metabolic stability .
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Position 3: A carboxylic acid (-COOH) enhances water solubility and provides a site for salt formation or further derivatization .
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Position 4: An amino group (-NH2) serves as a hydrogen bond donor, potentially enhancing binding affinity in biological targets .
The hydrochloride salt form improves crystallinity and solubility in polar solvents, critical for formulation and bioavailability .
Synthetic Pathways and Optimization
Esterification of Pyrazole-3-carboxylic Acid
The synthesis typically begins with pyrazole-3-carboxylic acid, which undergoes esterification to form ethyl pyrazole-3-carboxylate. This step employs sulfuric acid as a catalyst in ethanol under reflux, achieving yields of 80–96% . For example, refluxing pyrazole-3-carboxylic acid (10 mmol) in ethanol (50 mL) with concentrated H2SO4 (2 mL) at 80°C for 2 hours yields ethyl 1H-pyrazole-3-carboxylate (96%) .
Table 1: Esterification Conditions and Yields
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
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H2SO4 | Ethanol | 80 | 2 | 96 |
H2SO4 | Ethanol | 100 | 4 | 93 |
H2SO4 | Ethanol | Reflux | 20 | 82 |
Alkylation with 2-Fluoroethyl Groups
The 2-fluoroethyl moiety is introduced via alkylation using 2-fluoroethyl bromide or iodide. In a representative procedure, 4-aminopyrazole-3-carboxylic acid is treated with 2-fluoroethyl bromide in the presence of a base (e.g., K2CO3) in DMF at 60°C, achieving moderate yields (50–65%) . Regioselectivity is ensured by protecting the carboxylic acid as an ethyl ester during alkylation, followed by hydrolysis .
Hydrolysis and Salt Formation
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2M) in dioxane or ethanol at elevated temperatures (80°C), yielding 4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid . Subsequent treatment with HCl gas in anhydrous ether or methanol produces the hydrochloride salt, isolated as a crystalline solid .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO), while the free base is sparingly soluble in nonpolar solvents . Stability studies indicate decomposition above 200°C, with the hydrochloride form showing improved thermal stability compared to the free acid .
Table 2: Key Physicochemical Parameters
Property | Value |
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Melting Point | 158–161°C (free base) |
pKa (Carboxylic Acid) | ~2.8 |
pKa (Amino Group) | ~9.4 |
LogP (Hydrochloride) | -1.2 |
Spectroscopic Characterization
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1H NMR (400 MHz, D2O): δ 7.84 (d, J = 2.1 Hz, 1H, pyrazole-H), 4.62 (t, J = 6.8 Hz, 2H, -CH2F), 3.18 (t, J = 6.8 Hz, 2H, -CH2-), 1.41 (s, 3H, -NH3+) .
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13C NMR (100 MHz, D2O): δ 168.2 (COOH), 142.1 (C-4), 132.6 (C-3), 107.9 (C-5), 82.4 (d, J = 170 Hz, -CH2F), 44.3 (-CH2-) .
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IR (KBr): 3400 cm⁻¹ (NH3+), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) .
Challenges and Future Directions
Synthetic Bottlenecks
Low yields during alkylation (50–65%) necessitate optimization of reaction conditions, such as using phase-transfer catalysts or microwave-assisted synthesis .
Purification Strategies
Chromatographic separation on silica gel (eluent: EtOAc/MeOH 95:5) effectively removes regioisomeric byproducts . Recrystallization from HCl/MeOH enhances purity (>98%).
Target Identification
Future studies should explore structure-activity relationships (SAR) by modifying the fluoroethyl chain or substituting the amino group with acyl or sulfonamide moieties .
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